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Compound of Interest

Compound Name:
(4-bromo-1,2-

phenylene)dimethanol

Cat. No.: B179665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (4-bromo-1,2-phenylene)dimethanol. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental

protocols for obtaining such data are also provided to guide researchers in their laboratory

work.

Chemical Structure
(4-bromo-1,2-phenylene)dimethanol

Molecular Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol CAS Number: 171011-37-3

Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4-bromo-1,2-
phenylene)dimethanol. These predictions are derived from the analysis of the chemical

structure and comparison with known spectroscopic data of similar chemical entities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.55 d 1H Ar-H

~ 7.40 dd 1H Ar-H

~ 7.25 d 1H Ar-H

~ 4.70 s 2H Ar-CH₂OH

~ 4.65 s 2H Ar-CH₂OH

~ 2.50 t (broad) 2H -OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 141 Ar-C

~ 138 Ar-C

~ 133 Ar-CH

~ 131 Ar-CH

~ 129 Ar-CH

~ 121 Ar-C-Br

~ 64.5 Ar-CH₂OH

~ 64.0 Ar-CH₂OH

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1600 - 1450 Medium to Weak C=C stretch (aromatic ring)

1400 - 1300 Medium C-O stretch (primary alcohol)

1050 - 1000 Strong C-O stretch (primary alcohol)

~ 820 Strong
C-H bend (aromatic, out-of-

plane)

~ 600 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

216/218 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

199/201 Medium [M-OH]⁺

181/183 Medium [M-H₂O-OH]⁺

137 Medium [M-Br]⁺

107 High [C₇H₇O]⁺ (Tropylium-like ion)

79/81 Medium [Br]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific
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equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (4-bromo-1,2-phenylene)dimethanol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 90° pulse, 2-second

relaxation delay, 16 scans).

Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., proton-decoupled, 30°

pulse, 5-second relaxation delay, 1024 scans).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of (4-bromo-1,2-phenylene)dimethanol with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of (4-bromo-1,2-phenylene)dimethanol (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).
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If using a direct insertion probe, the sample is heated to induce vaporization.

The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV) to cause ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic

pattern for a bromine-containing compound (approximately 1:1 ratio for the M and M+2

peaks).

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (4-
bromo-1,2-phenylene)dimethanol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of (4-bromo-1,2-
phenylene)dimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179665#spectroscopic-data-for-4-bromo-1-2-
phenylene-dimethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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